4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Overview
Description
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a heterocyclic compound with the molecular formula C9H12ClN3. It is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a pyrrolidinyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus oxychloride, while methylation can be performed using methyl iodide in the presence of a base.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The methyl and pyrrolidinyl groups can participate in further substitution reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can produce N-oxides .
Scientific Research Applications
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The chloro and pyrrolidinyl groups enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with different substitution patterns.
2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine: Contains an imidazole ring instead of a pyrrolidine ring
Uniqueness
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, methyl, and pyrrolidinyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFWZJPDQLOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654575 | |
Record name | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-69-2 | |
Record name | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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